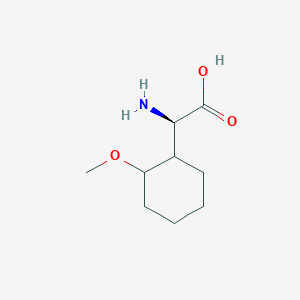
2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid is a fluorinated aromatic compound with unique chemical properties due to the presence of both fluorine and sulfonyl groups. These functional groups impart distinct reactivity and stability, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. Subsequent fluorination of this intermediate produces 2-fluoro-3-nitrotoluene, which is then oxidized to form 2-fluoro-3-nitrobenzoic acid
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yielding reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and sulfonyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different functionalized derivatives.
Scientific Research Applications
2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can engage in hydrogen bonding and electrostatic interactions, while the sulfonyl group can participate in nucleophilic and electrophilic reactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylbenzoic acid: Similar structure but lacks the fluorosulfonyl group.
2-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a fluorosulfonyl group.
2-Fluoro-3-hydroxybenzoic acid: Contains a hydroxyl group instead of a fluorosulfonyl group.
Uniqueness
2-Fluoro-3-(fluorosulfonyl)-5-methylbenzoic acid is unique due to the presence of both fluorine and sulfonyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H6F2O4S |
|---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
2-fluoro-3-fluorosulfonyl-5-methylbenzoic acid |
InChI |
InChI=1S/C8H6F2O4S/c1-4-2-5(8(11)12)7(9)6(3-4)15(10,13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
BOADTFCDBCTCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[(3-chloro-2-fluorophenyl)methyl]amine](/img/structure/B13290833.png)




![Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13290877.png)
![2-[2-(Chlorosulfonyl)-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13290878.png)

![2-[(1-Phenylpropyl)amino]butan-1-ol](/img/structure/B13290892.png)

![3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole](/img/structure/B13290906.png)
![4-[4-(2-Aminoethoxy)phenyl]cyclohexan-1-one](/img/structure/B13290908.png)


